

Reactivity of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-4-methyl-5-nitropyridine

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An In-depth Technical Guide to the Reactivity of **3-Bromo-2-chloro-4-methyl-5-nitropyridine**

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of two distinct halogen atoms, an electron-donating methyl group, and a powerful electron-withdrawing nitro group on a pyridine core makes it an exceptionally versatile synthetic intermediate.^[1] The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, primes the molecule for specific chemical transformations.

This guide provides an in-depth analysis of the synthesis and, more critically, the predictable and selective reactivity of this compound. We will explore the causality behind its reaction pathways, focusing on the orthogonal reactivity of the chloro and bromo substituents in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This predictable dichotomy allows for a stepwise, regioselective functionalization, making it a powerful tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data

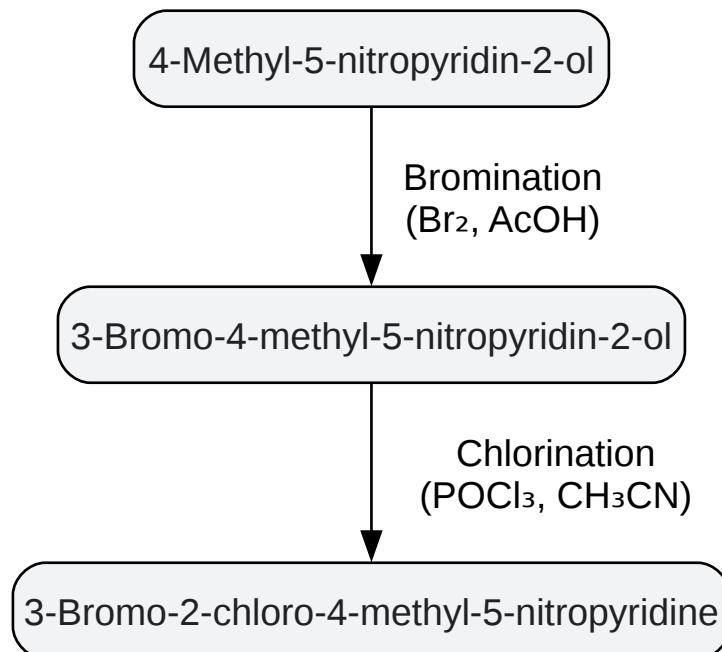
A summary of the key physical and chemical properties for **3-Bromo-2-chloro-4-methyl-5-nitropyridine** is provided below.

Property	Value	Reference
CAS Number	1049706-73-1	
Molecular Formula	C ₆ H ₄ BrCIN ₂ O ₂	
Molecular Weight	251.47 g/mol	
Appearance	Yellow to brown solid	[2]
IUPAC Name	3-bromo-2-chloro-4-methyl-5-nitropyridine	
InChI Key	QGEFBUJRBVNTFX-UHFFFAOYSA-N	

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) can vary slightly based on solvent and instrumentation. The provided synthesis reference includes characterization data confirming the structure.[\[2\]](#)

Synthesis Pathway

The synthesis of **3-bromo-2-chloro-4-methyl-5-nitropyridine** is typically achieved in a two-step process starting from 4-methyl-5-nitropyridin-2-ol. The methodology ensures high yields of the target compound.



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Caption: Synthesis of **3-bromo-2-chloro-4-methyl-5-nitropyridine**.

Experimental Protocol: Synthesis

This protocol is adapted from established and verified synthetic procedures.[\[2\]](#)

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

- Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid (AcOH).
- Add bromine (Br_2) (approx. 6.0 eq) dropwise to the suspension over 1.5 hours.
- Stir the mixture briefly and then pour it into ice-water to precipitate the product.
- Filter the resulting suspension, wash the solid residue with water, and dry it in vacuo. This affords 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid (yield typically >90%).

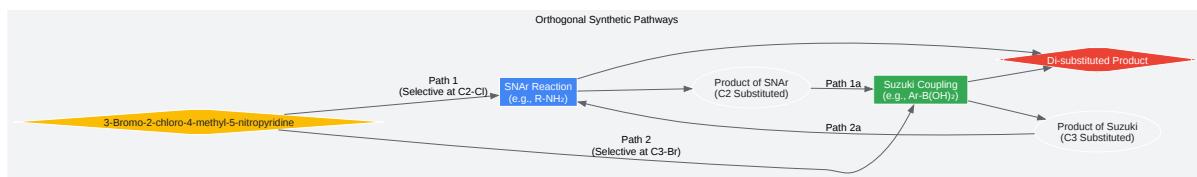
Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

- Suspend the product from Step 1 (1.0 eq) in acetonitrile (CH_3CN).

- Add phosphorus oxychloride (POCl_3) (approx. 1.6 eq) dropwise.
- Heat the reaction mixture at 75 °C for approximately 19 hours.
- After allowing the mixture to cool, pour it into ice-water to precipitate the final product.
- Isolate the precipitate by filtration, wash with water, and dry in vacuo to yield **3-bromo-2-chloro-4-methyl-5-nitropyridine** (yield typically >85%).

Core Reactivity: A Tale of Two Halogens

The primary value of this reagent lies in the differential reactivity of its two halogen substituents. The chloro group at the C2 position is highly activated towards nucleophilic aromatic substitution, while the bromo group at the C3 position is more susceptible to palladium-catalyzed cross-coupling. This orthogonality is the cornerstone of its synthetic utility.



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Caption: Orthogonal reactivity enabling two distinct synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the C5 position further depletes electron density, particularly at the ortho (C4, C6) and para (C2) positions. Consequently, the C2-chloro substituent is highly activated for nucleophilic attack. The C3-bromo substituent, being meta to the nitro group, is significantly less activated.

This electronic disparity dictates that SNAr reactions will occur with high regioselectivity at the C2 position. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[3] The stability of this intermediate, with the negative charge delocalized onto the oxygen atoms of the nitro group, is the driving force for the reaction.^[3]

Caption: Meisenheimer complex formation during SNAr at the C2 position.

- Reaction Setup: In a sealed vial, dissolve **3-bromo-2-chloro-4-methyl-5-nitropyridine** (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN).
- Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
- Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress using TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-bromo-4-methyl-5-nitropyridine derivative.

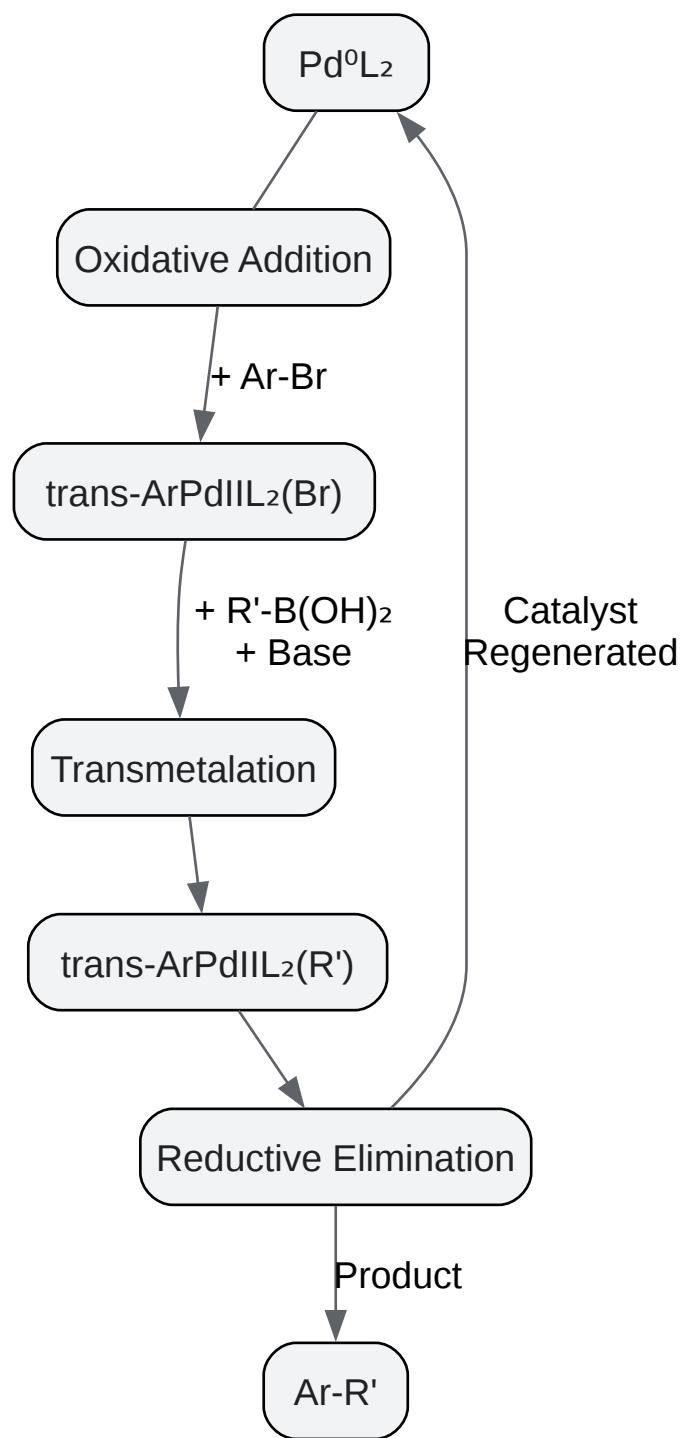
Palladium-Catalyzed Cross-Coupling at the C3-Position

In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond. The established

reactivity order is I > Br > Cl > F.[\[4\]](#)[\[5\]](#)[\[6\]](#) This trend is based on the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[\[7\]](#)[\[8\]](#)

Therefore, for **3-bromo-2-chloro-4-methyl-5-nitropyridine**, palladium catalysts will selectively activate the more labile C3-Br bond over the stronger C2-Cl bond. This provides a reliable method for introducing carbon-carbon or carbon-heteroatom bonds exclusively at the C3 position.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[\[8\]](#)[\[9\]](#)



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

- Reaction Setup: To an oven-dried flask, add **3-bromo-2-chloro-4-methyl-5-nitropyridine** (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and a base such as K_2CO_3 , K_3PO_4 , or

Cs_2CO_3 (2.0-3.0 eq).

- Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (3-5 mol%) or a combination of a palladium(II) precatalyst like $\text{Pd}(\text{OAc})_2$ and a suitable phosphine ligand (e.g., SPhos, XPhos).
- Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water. Separate the organic layer, dry over Na_2SO_4 , filter, and concentrate.
- Purification: Purify the crude product via flash column chromatography to yield the 3-aryl-2-chloro-4-methyl-5-nitropyridine.

The Sonogashira coupling enables the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between the aryl bromide and a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt.[5][10][11]

- Reaction Setup: In a flask, dissolve **3-bromo-2-chloro-4-methyl-5-nitropyridine** (1.0 eq) in a solvent like tetrahydrofuran (THF) or DMF.
- Reagent & Catalyst Addition: Add the terminal alkyne (1.2 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (1-3 mol%). Finally, add an amine base, such as triethylamine (Et_3N) or diisopropylamine (DIPA).
- Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
- Work-up: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated

aqueous NH₄Cl solution and brine.

- Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to afford the 3-alkynyl-2-chloro-4-methyl-5-nitropyridine product.

Safety and Handling

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.[12]

- Hazard Statements: May cause skin, eye, and respiratory irritation.[13] Harmful if swallowed or in contact with skin.[14]
- Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][14] Avoid breathing dust or fumes.[12] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

3-Bromo-2-chloro-4-methyl-5-nitropyridine stands out as a strategically designed synthetic intermediate. The predictable and orthogonal reactivity of its C2-chloro and C3-bromo substituents provides chemists with a reliable platform for sequential molecular elaboration. The high regioselectivity observed in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions minimizes the formation of isomeric byproducts, simplifying purification and maximizing synthetic efficiency. This powerful combination of features ensures its continued application in the discovery and development of novel pharmaceuticals and advanced organic materials.

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